

HOE-S 785026 trihydrochloride DNA binding properties

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Compound of Interest

Compound Name: *HOE-S 785026 trihydrochloride*

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An In-depth Technical Guide to the DNA Binding Properties of **HOE-S 785026 Trihydrochloride** (meta-Hoechst)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride, also known as meta-Hoechst, is a fluorescent dye belonging to the bis-benzimidazole family, analogous to the well-characterized DNA stain Hoechst 33258. [1][2] Its chemical structure features a phenolic hydroxyl group in the meta position, a variation from the para position in Hoechst 33258. [1] This structural difference influences its interaction with DNA, making it a subject of interest for researchers developing DNA-targeting agents and fluorescent probes. This guide provides a comprehensive overview of the DNA binding properties of HOE-S 785026, including quantitative binding data, detailed experimental protocols, and visualizations of key concepts.

Core DNA Binding Characteristics

HOE-S 785026 is a non-intercalating agent that binds to the minor groove of double-stranded DNA. [2][3][4] This binding is preferential for sequences rich in adenine and thymine (AT-rich regions). [1][3][4] The interaction with DNA leads to a significant enhancement of the dye's fluorescence, a characteristic property of Hoechst-family dyes that is exploited in various molecular and cell biology applications. [3][5][6]

The binding of meta-Hoechst to the AATT site is significantly stronger than that of its para-substituted analogue, Hoechst 33258.^[7] This enhanced affinity is a key feature of HOE-S 785026.

Quantitative Binding Data

The following table summarizes the key quantitative data for the binding of HOE-S 785026 (m-OH Hoechst) to DNA.

Parameter	DNA Target	Value	Method	Reference
Association Constant (K _a)	AATT site in a T4-looped 28-mer hairpin	3.8 x 10 ⁹ M ⁻¹	Fluorescence Titration, Stopped-Flow Kinetics	Rodrigues et al., 2001 ^[7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the DNA binding of HOE-S 785026 are provided below.

Fluorescence Titration for Determination of Binding Affinity

This method relies on the significant increase in fluorescence quantum yield of HOE-S 785026 upon binding to DNA.

Objective: To determine the association constant (K_a) of HOE-S 785026 for a specific DNA sequence.

Materials:

- **HOE-S 785026 trihydrochloride** stock solution (concentration determined spectrophotometrically).
- Synthetic oligonucleotide with the target binding site (e.g., d(CGCGAATTCGCG)₂ or a hairpin structure containing an AATT sequence).

- Buffer solution (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).
- Fluorometer.
- Quartz cuvettes.

Procedure:

- Prepare a solution of the DNA of interest at a known concentration in the buffer.
- Place the DNA solution in a quartz cuvette and place it in the temperature-controlled sample holder of the fluorometer.
- Set the excitation and emission wavelengths appropriate for HOE-S 785026 (e.g., excitation ~350 nm, emission ~460 nm).[3]
- Record the initial fluorescence of the DNA solution.
- Add small aliquots of the HOE-S 785026 stock solution to the DNA solution.
- After each addition, allow the system to equilibrate and record the fluorescence intensity.
- Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the DNA binding sites.
- Correct the raw fluorescence data for dilution.
- Plot the change in fluorescence intensity as a function of the total ligand concentration.
- Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to calculate the association constant (K_a).

Hydroxyl Radical Footprinting

This technique is used to identify the specific binding site of a ligand on a DNA molecule.

Objective: To determine the preferred binding sequence of HOE-S 785026 on a DNA fragment.

Materials:

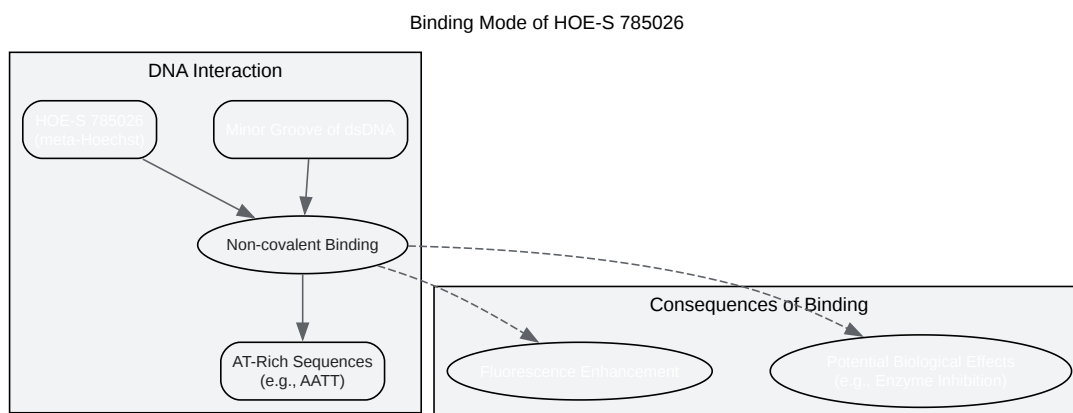
- DNA fragment of interest, radioactively labeled at one end.
- HOE-S 785026.
- Fenton's reagent: Iron(II) EDTA, hydrogen peroxide (H₂O₂), and sodium ascorbate.
- Loading buffer for polyacrylamide gel electrophoresis.
- High-resolution denaturing polyacrylamide gel.
- Phosphorimager or X-ray film for autoradiography.

Procedure:

- Incubate the end-labeled DNA with varying concentrations of HOE-S 785026.
- Initiate the hydroxyl radical cleavage reaction by adding Fenton's reagent. Hydroxyl radicals will cleave the DNA backbone at positions not protected by the bound ligand.
- Quench the reaction after a short incubation period.
- Purify the DNA fragments.
- Resuspend the DNA in a loading buffer and denature by heating.
- Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.
- Visualize the cleavage pattern by autoradiography.
- The binding site of HOE-S 785026 will appear as a "footprint," a region of the gel with a significant reduction in cleavage compared to a control lane without the ligand. This indicates protection of the DNA backbone by the bound molecule.^[1]

Visualizations

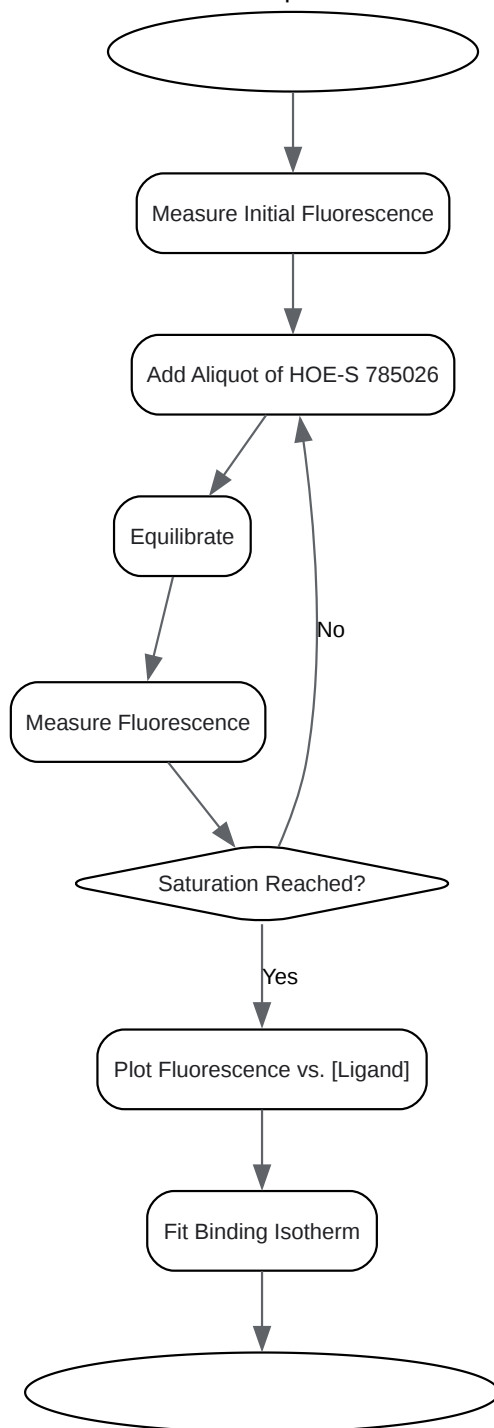
Signaling Pathway and Experimental Workflow Diagrams



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Caption: Binding mechanism of HOE-S 785026 to the DNA minor groove.

Fluorescence Titration Experimental Workflow

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